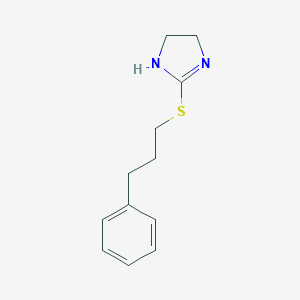![molecular formula C19H27N3O2 B241100 6-(Dimethylamino)-3-[(2,6-dimethyl-4-morpholinyl)methyl]-2-methyl-4-quinolinol](/img/structure/B241100.png)
6-(Dimethylamino)-3-[(2,6-dimethyl-4-morpholinyl)methyl]-2-methyl-4-quinolinol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Dimethylamino)-3-[(2,6-dimethyl-4-morpholinyl)methyl]-2-methyl-4-quinolinol, also known as MQAE, is a fluorescent dye that is commonly used in scientific research. It is a highly sensitive probe that can be used to measure the concentration of chloride ions in various biological systems. MQAE has been widely used in the field of biology and chemistry due to its unique properties and applications.
Applications De Recherche Scientifique
6-(Dimethylamino)-3-[(2,6-dimethyl-4-morpholinyl)methyl]-2-methyl-4-quinolinol has been used extensively in scientific research to study the transport of chloride ions across cell membranes. It has also been used to measure the activity of chloride channels and transporters in various biological systems. Additionally, 6-(Dimethylamino)-3-[(2,6-dimethyl-4-morpholinyl)methyl]-2-methyl-4-quinolinol has been used in the field of biochemistry to study the binding of proteins to chloride ions.
Mécanisme D'action
6-(Dimethylamino)-3-[(2,6-dimethyl-4-morpholinyl)methyl]-2-methyl-4-quinolinol functions as a fluorescent probe that is sensitive to changes in the concentration of chloride ions. When 6-(Dimethylamino)-3-[(2,6-dimethyl-4-morpholinyl)methyl]-2-methyl-4-quinolinol binds to chloride ions, the fluorescent properties of the molecule change, allowing researchers to measure the concentration of chloride ions in a given system.
Effets Biochimiques Et Physiologiques
6-(Dimethylamino)-3-[(2,6-dimethyl-4-morpholinyl)methyl]-2-methyl-4-quinolinol has been shown to have minimal biochemical and physiological effects on biological systems. It does not affect the function of chloride channels or transporters and does not interfere with other biological processes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 6-(Dimethylamino)-3-[(2,6-dimethyl-4-morpholinyl)methyl]-2-methyl-4-quinolinol in lab experiments is its high sensitivity and specificity for chloride ions. It is also relatively easy to use and can be incorporated into a variety of experimental setups. However, one limitation of using 6-(Dimethylamino)-3-[(2,6-dimethyl-4-morpholinyl)methyl]-2-methyl-4-quinolinol is that it requires specialized equipment to measure fluorescence, which can be expensive and difficult to obtain.
Orientations Futures
There are several future directions for the use of 6-(Dimethylamino)-3-[(2,6-dimethyl-4-morpholinyl)methyl]-2-methyl-4-quinolinol in scientific research. One potential application is the study of chloride transport in disease states, such as cystic fibrosis. Additionally, 6-(Dimethylamino)-3-[(2,6-dimethyl-4-morpholinyl)methyl]-2-methyl-4-quinolinol could be used to study the effects of various drugs on chloride transport and channel function. Finally, the development of new fluorescent probes with improved properties could lead to even more sensitive and specific measurements of chloride ions in biological systems.
Méthodes De Synthèse
6-(Dimethylamino)-3-[(2,6-dimethyl-4-morpholinyl)methyl]-2-methyl-4-quinolinol can be synthesized using a multi-step reaction process. The first step involves the reaction of 6-bromo-2-methyl-4-quinolinol with dimethylamine to form the corresponding dimethylamino derivative. The second step involves the reaction of this intermediate with 2,6-dimethyl-4-morpholinecarboxaldehyde to form the final product, 6-(Dimethylamino)-3-[(2,6-dimethyl-4-morpholinyl)methyl]-2-methyl-4-quinolinol.
Propriétés
Nom du produit |
6-(Dimethylamino)-3-[(2,6-dimethyl-4-morpholinyl)methyl]-2-methyl-4-quinolinol |
|---|---|
Formule moléculaire |
C19H27N3O2 |
Poids moléculaire |
329.4 g/mol |
Nom IUPAC |
6-(dimethylamino)-3-[(2,6-dimethylmorpholin-4-yl)methyl]-2-methyl-1H-quinolin-4-one |
InChI |
InChI=1S/C19H27N3O2/c1-12-9-22(10-13(2)24-12)11-17-14(3)20-18-7-6-15(21(4)5)8-16(18)19(17)23/h6-8,12-13H,9-11H2,1-5H3,(H,20,23) |
Clé InChI |
WGZLIIHQIYQQED-UHFFFAOYSA-N |
SMILES |
CC1CN(CC(O1)C)CC2=C(NC3=C(C2=O)C=C(C=C3)N(C)C)C |
SMILES canonique |
CC1CN(CC(O1)C)CC2=C(NC3=C(C2=O)C=C(C=C3)N(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(2,2-dimethylpropanoyl)-3,6,7,11b-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4-one](/img/structure/B241031.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-4-[(4-ethylphenyl)sulfonyl]tetrahydro-3-thiophenamine 1,1-dioxide](/img/structure/B241038.png)
![4-[2-(2-Methyl-6-phenylpyrimidin-4-yl)sulfanylethyl]morpholine](/img/structure/B241039.png)
![2-[4-(2-methoxyphenyl)piperazin-1-yl]-6-propyl-1H-pyrimidin-4-one](/img/structure/B241043.png)

![N-[2-(4-methylphenyl)-2-morpholin-4-ylethyl]butanamide](/img/structure/B241045.png)




![4-[(2-Methylcyclohexyl)amino]-2-(methylsulfanyl)-6-phenyl-5-pyrimidinecarbonitrile](/img/structure/B241056.png)
![2-[[5-cyano-6-(3-methoxy-4-propoxyphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B241058.png)

